N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction with a thiophene derivative.
Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may interact with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)piperidine-1-carboxamide: A similar compound with a piperidine ring instead of an azepane ring.
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)morpholine-1-carboxamide: A compound with a morpholine ring.
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)pyrrolidine-1-carboxamide: A compound with a pyrrolidine ring.
Uniqueness
N-(2,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-9-10-15(2)16(13-14)20-19(22)21-11-5-3-4-7-17(21)18-8-6-12-23-18/h6,8-10,12-13,17H,3-5,7,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXYSIENVDIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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